(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate
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Overview
Description
(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an oxazolidine ring and a benzyl group contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate typically involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives. One common method includes the reaction of (S)-phenylalanine methyl ester with ethyl chloroformate, followed by cyclization with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form amino alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
- ®-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate
- Methyl 3-phenyl-2-oxooxazolidine-4-carboxylate
- Ethyl 3-benzyl-2-oxooxazolidine-4-carboxylate
Comparison:
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to stereospecific interactions with biological targets.
Substituents: Variations in the ester group (methyl vs. ethyl) can influence the compound’s reactivity and solubility.
Functional Groups:
Properties
IUPAC Name |
methyl (4S)-3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPZSJGKNSPKJ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450521 |
Source
|
Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157823-76-2 |
Source
|
Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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